Product packaging for Beclometasone(Cat. No.:CAS No. 4419-39-0)

Beclometasone

Numéro de catalogue: B1667900
Numéro CAS: 4419-39-0
Poids moléculaire: 408.9 g/mol
Clé InChI: NBMKJKDGKREAPL-DVTGEIKXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beclomethasone, specifically Beclomethasone Dipropionate, is a synthetic corticosteroid with significant research value due to its potent anti-inflammatory and immunomodulatory properties . Its primary research applications focus on the prophylaxis of asthma and the study of allergic rhinitis, serving as a key tool for investigating inflammatory pathways in respiratory models . The compound's mechanism of action is attributed to its binding to the glucocorticoid receptor, which is present in almost every vertebrate animal cell . The activated receptor complex up-regulates the expression of anti-inflammatory proteins (transactivation) and represses the expression of pro-inflammatory proteins by preventing the translocation of other transcription factors (transrepression) . It is important to note that Beclomethasone Dipropionate is a prodrug, which is rapidly hydrolyzed to its active metabolite, 17-beclomethasone monopropionate; this active form has an affinity for the glucocorticoid receptor that is 25 times that of the parent compound . Recent real-world studies have investigated the efficacy of extra-fine formulations of Beclomethasone Dipropionate in triple combination therapy (with formoterol fumarate and glycopyrronium) for uncontrolled asthma, showing significant improvements in lung function parameters such as FEV1 and reductions in residual volume . This makes it a compound of interest for research into advanced therapeutic formulations and their effects on small airways . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29ClO5 B1667900 Beclometasone CAS No. 4419-39-0

Propriétés

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMKJKDGKREAPL-DVTGEIKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040750
Record name Beclomethasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4419-39-0
Record name Beclomethasone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4419-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beclometasone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beclomethasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Beclometasone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BECLOMETHASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGZ1SLC28Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Beclomethasone

Glucocorticoid Receptor Binding and Activation Mechanisms

Beclomethasone, particularly its active metabolite, exerts its effects by binding to and activating the glucocorticoid receptor, a type of nuclear receptor found in nearly all vertebrate cells. nih.govmedicaldialogues.inwikipedia.org Upon ligand binding, the activated GR complex undergoes a conformational change, enabling its translocation into the cell nucleus. drugbank.commedicaldialogues.inatsjournals.org

Beclomethasone-17-Monopropionate (17-BMP) as the Primary Active Metabolite and Receptor Affinity

Beclomethasone dipropionate (BDP) is a prodrug that undergoes rapid hydrolysis by esterase enzymes, particularly in the lungs, to form beclomethasone-17-monopropionate (17-BMP). drugbank.comnih.govservice.gov.uk 17-BMP is recognized as the major active metabolite and possesses significantly higher affinity for the glucocorticoid receptor compared to the parent compound, BDP, and other metabolites like beclomethasone (BOH) and beclomethasone-21-monopropionate (21-BMP). drugbank.comnih.govatsjournals.orgtandfonline.com Studies have shown that approximately 95% of inhaled BDP undergoes presystemic conversion to 17-BMP in the lung. drugbank.com 17-BMP effectively suppresses cytokine production in lung macrophages. caymanchem.commedchemexpress.comselleckchem.com

Comparative Glucocorticoid Receptor Binding Studies

Comparative studies have evaluated the glucocorticoid receptor binding affinity of 17-BMP relative to other corticosteroids. In vitro studies have demonstrated that 17-BMP exhibits a binding affinity for the human glucocorticoid receptor that is approximately 13 times greater than that of dexamethasone (B1670325) and 25 times greater than that of beclomethasone dipropionate. drugbank.comncats.io Another study indicated that 17-BMP is about 1.5 times as potent as budesonide (B1683875) and 6 times that of triamcinolone (B434) acetonide in terms of human glucocorticoid receptor binding affinity. ncats.io Beclomethasone itself has a receptor binding affinity lower than dexamethasone. atsjournals.org

Here is a table summarizing comparative glucocorticoid receptor binding affinities relative to dexamethasone:

CompoundRelative Receptor Affinity (vs. Dexamethasone = 100)Reference
Beclomethasone-17-monopropionate (17-BMP)~1300-1345 drugbank.comatsjournals.orgncats.io
Dexamethasone100 atsjournals.org
Triamcinolone Acetonide~167 ncats.io
Budesonide~667 ncats.io
Beclomethasone (BOH)~76 atsjournals.org
Beclomethasone Dipropionate (BDP)~4-40 drugbank.comatsjournals.orgncats.io

Note: Relative affinities can vary depending on the specific assay and conditions used.

Glucocorticoid Receptor Translocation and Nuclear Interactions

Upon binding of beclomethasone or its active metabolite 17-BMP, the glucocorticoid receptor undergoes a conformational change, often leading to dimerization and subsequent translocation from the cytoplasm into the cell nucleus. drugbank.commedicaldialogues.inwikipedia.orgatsjournals.org Within the nucleus, the activated GR complex can interact with specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. drugbank.commedicaldialogues.inatsjournals.org This binding to GREs is a key mechanism by which corticosteroids regulate gene expression. drugbank.comatsjournals.org Additionally, activated GR can influence anti-inflammatory events through non-genomic pathways, including inhibitory interactions within the nucleus with pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). wikipedia.orgatsjournals.orgservice.gov.uk This interaction can repress the actions of these pro-inflammatory proteins. wikipedia.orgatsjournals.org Studies in human airway cells have demonstrated significant GR activation and nuclear translocation following inhalation of beclomethasone dipropionate. atsjournals.orgnih.gov

Glucocorticoid Receptor Phosphorylation Studies

Glucocorticoid receptor phosphorylation plays a role in modulating GR function, affecting aspects such as DNA binding, transactivation potential, subcellular localization, and nuclear-cytoplasmic shuttling. plos.org Phosphorylation at specific serine residues, such as ser211, is considered essential for full GR activity, while ser226 phosphorylation has been associated with GR nuclear export. plos.org Studies evaluating GR function in lung macrophages using 17-BMP have investigated GR phosphorylation. These studies found that GR phosphorylation was similar between macrophages from patients with COPD and control subjects, suggesting that in this context, GR function is unaltered. plos.orgresearchgate.net

Intracellular Signaling Pathways Modulated by Beclomethasone

Beclomethasone, through its interaction with the glucocorticoid receptor, modulates various intracellular signaling pathways, primarily those involved in inflammatory and immune responses. drugbank.comwikipedia.orgmedicaldialogues.in It suppresses the actions of inflammatory cells and inhibits the release of inflammatory mediators. drugbank.com

Transcriptional Regulation of Anti-inflammatory Proteins (Transactivation)

A key mechanism by which beclomethasone exerts its anti-inflammatory effects is through the transcriptional regulation of genes encoding anti-inflammatory proteins, a process known as transactivation. wikipedia.orgmedicaldialogues.inwikipedia.orgcaymanchem.comdrugbank.com Upon binding to nuclear GREs, the activated GR complex can increase the transcription of genes coding for anti-inflammatory proteins. drugbank.comdrugbank.com Examples of anti-inflammatory proteins whose transcription may be increased by corticosteroids include lipocortin-1 and interleukin-10. drugbank.comdrugbank.com Studies using 17-BMP have analyzed the transactivation of glucocorticoid-sensitive genes like FKBP51 and GILZ, which contain GREs in their promoter regions. plos.org FKBP51 and GILZ are also known modulators of corticosteroid activity in inflammation. plos.org FKBP51 expression is increased by corticosteroids and may represent a feedback mechanism to inhibit prolonged corticosteroid responses. plos.org

Repression of Pro-inflammatory Protein Expression (Transrepression)

A crucial mechanism by which beclomethasone exerts its anti-inflammatory effects is through the repression of pro-inflammatory protein expression, a process known as transrepression. wikipedia.orgnih.gov Following binding to beclomethasone or 17-BMP, the activated GR complex translocates to the nucleus and can repress the expression of pro-inflammatory genes. amazonaws.comwikipedia.orgplos.org This repression is thought to occur by preventing the translocation of other transcription factors from the cytosol into the nucleus or by directly inhibiting their activity within the nucleus. wikipedia.org This inhibitory interaction primarily targets pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). atsjournals.orgnih.govplos.orgdrugbank.com Corticosteroids, including beclomethasone, suppress inflammatory gene expression by promoting histone deacetylation, which leads to a more condensed chromatin structure, reducing the access of transcription factors to their binding sites. drugbank.com Transrepression, mediated by monomeric GR activation, is suggested to occur at lower corticosteroid concentrations compared to transactivation, which is mediated by GR homodimers. atsjournals.orgplos.org

Effects on NF-κB DNA-binding and MAPK-p38 Phosphorylation

Studies investigating the effects of beclomethasone, often in combination with formoterol (B127741), on intracellular signaling pathways have provided insights into its influence on NF-κB DNA-binding and MAPK-p38 phosphorylation. While beclomethasone dipropionate in combination with formoterol has been shown to reduce the expression of certain inflammatory markers, research indicates that this combination did not influence TNF-alpha-induced NF-κB DNA-binding or MAPK-p38 phosphorylation in certain cell types. nih.gov This suggests that while beclomethasone is known to repress NF-κB activity through transrepression, its direct impact on NF-κB DNA-binding and MAPK-p38 phosphorylation may vary depending on the specific cellular context and inflammatory stimulus. nih.govnih.gov MAPK-p38 is known to play a role in inflammation and can regulate the transcriptional activity of NF-κB, although blocking p38 activity has been shown to attenuate NF-κB transcriptional activity without altering its DNA-binding ability in some instances. nih.govuniprot.orgembopress.org

Influence on Inflammatory Cells and Mediators

Beclomethasone exerts a broad influence on various inflammatory cells and the release of inflammatory mediators, contributing significantly to its therapeutic efficacy in inflammatory conditions. fda.govmims.com

Suppression of Inflammatory Cell Actions (e.g., Mast Cells, Eosinophils, Basophils, Lymphocytes, Macrophages, Neutrophils)

Beclomethasone has been shown to suppress the actions of a variety of inflammatory cells. It can depress the migration of polymorphonuclear leukocytes, including neutrophils. mims.com Studies in zebrafish models have demonstrated that beclomethasone treatment attenuated the migratory behavior of neutrophils towards a wound site in a glucocorticoid receptor-dependent manner. nih.govresearchgate.netoup.comresearchgate.net However, the same studies indicated that the migration of macrophages was left unaffected by beclomethasone. nih.govresearchgate.netoup.comresearchgate.net While the provided search results specifically mention effects on neutrophils and macrophages, the general anti-inflammatory properties of corticosteroids like beclomethasone are understood to impact a wider range of immune cells involved in inflammatory responses, including mast cells, eosinophils, basophils, and lymphocytes, by reducing their accumulation and activity at sites of inflammation. fda.gov

Inhibition of Inflammatory Mediator Release (e.g., Histamine (B1213489), Eicosanoids, Leukotrienes, Cytokines)

Beclomethasone inhibits the release of various inflammatory mediators. Corticosteroids generally inhibit the expression of genes encoding pro-inflammatory factors such as cytokines and chemokines. drugbank.com While direct evidence from the provided searches specifically detailing beclomethasone's inhibition of histamine release is limited, corticosteroids are known to stabilize mast cells, thereby reducing the release of preformed mediators like histamine. guidetopharmacology.org Beclomethasone also impacts the production of eicosanoids, a class of signaling molecules derived from arachidonic acid that includes prostaglandins (B1171923) and leukotrienes, which play central roles in inflammatory processes. wikipedia.orglipidmaps.orguni.lumetabolomicsworkbench.orgwikipedia.orgscispace.com Although beclomethasone did not attenuate the increase in alox5ap gene expression in a zebrafish model, it blocked the increase in leukotriene B4 (LTB4) levels upon amputation, indicating an inhibitory effect on leukotriene biosynthesis despite the lack of effect on the activating protein gene. nih.govresearchgate.netoup.comoup.com The active metabolite, 17-BMP, has been shown to be more potent than dexamethasone in suppressing T cell and lung macrophage cytokine production. plos.org

Specific Gene Regulation in Inflammatory Responses (e.g., TLR4bb, Alox5ap)

Beclomethasone influences the regulation of specific genes involved in inflammatory responses. Transcriptome analysis in a zebrafish model showed that beclomethasone inhibited the regulation of a large percentage of immune-related genes induced by injury. nih.govresearchgate.netoup.comresearchgate.netoup.com However, for certain immune-related genes, including tlr4bb and alox5ap, the injury-induced increase in expression was not attenuated by beclomethasone. nih.govresearchgate.netoup.comresearchgate.netoup.com Alox5ap (arachidonate 5-lipoxygenase-activating protein) is involved in the biosynthesis of leukotrienes, and while its gene expression was not suppressed, beclomethasone still managed to block the increase in LTB4 levels. nih.govresearchgate.netoup.comoup.com This suggests complex regulatory mechanisms where the effect on downstream mediator production can be decoupled from the expression of genes for activating proteins. The tlr4bb gene encodes a protein related to Toll-like receptor 4, a key component in innate immune responses. nih.govresearchgate.netoup.comoup.com The resistance of tlr4bb expression to beclomethasone highlights that not all inflammatory pathways or genes are equally susceptible to corticosteroid-mediated repression.

Data Tables

Based on the search results, specific quantitative data points suitable for creating interactive data tables are limited within the scope of the requested sections. Much of the data describes relative effects or mechanisms rather than precise numerical values across different conditions or cell types that could be effectively presented in a structured table format as requested. For instance, while there are mentions of IC50 or EC50 values in comparison to other corticosteroids plos.org, presenting these without the full experimental context and across various mediators and cell types would be incomplete and potentially misleading. Similarly, the percentage of genes regulated in the zebrafish study is mentioned nih.govresearchgate.netoup.comresearchgate.netoup.com, but the specific genes and the magnitude of their regulation are not detailed in a format conducive to a simple data table within this article's scope. Therefore, interactive data tables are not included due to the nature of the available data in the search results relevant to the specified outline points.

Modulation of Cytokine Production (e.g., TNFα, IL-6, CXCL8)

Beclomethasone, particularly its active metabolite 17-BMP, has been shown to inhibit the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and CXCL8 (also known as Interleukin-8). drugbank.comfda.govplos.orgnih.gov This inhibitory effect is a key mechanism by which beclomethasone exerts its anti-inflammatory actions. nih.govmedicaldialogues.in

Studies have demonstrated that 17-BMP can potently inhibit the production of LPS-stimulated TNFα and IL-6 in lung macrophages, with low EC50 values observed for these cytokines. plos.orgnih.gov This indicates a high efficacy in suppressing the release of these particular mediators. In contrast, the inhibitory effect of 17-BMP on CXCL8 production appears to be less pronounced compared to TNFα and IL-6. plos.org This difference in the magnitude of inhibition across different cytokines suggests a degree of selectivity in the anti-inflammatory effects of beclomethasone at the molecular level.

Research using human alveolar macrophages cultured ex vivo has shown that beclomethasone dipropionate, administered in vivo via an inhaled preparation, significantly reduced LPS- and ManLAM-induced TNF-alpha production. nih.gov This finding highlights the ability of inhaled beclomethasone to modulate the inflammatory potential of alveolar macrophages.

The suppression of these cytokines is a direct consequence of beclomethasone's interaction with the glucocorticoid receptor, leading to altered gene transcription that reduces the synthesis and release of these pro-inflammatory molecules. nih.govmedicaldialogues.inontosight.ai

CytokineEffect of Beclomethasone/17-BMPNotesSource(s)
TNFαInhibited productionPotent inhibition in lung macrophages. plos.orgnih.govnih.gov
IL-6Inhibited productionPotent inhibition in lung macrophages. plos.orgnih.govnih.gov
CXCL8Inhibited productionLess inhibited compared to TNFα and IL-6. plos.orgkarger.com

Impact on Leukocyte Migration (e.g., Neutrophils, Macrophages)

Beclomethasone influences the migration of leukocytes, particularly neutrophils and macrophages, to sites of inflammation. medicaldialogues.indrugbank.comfda.gov This modulation of cell movement is crucial for resolving inflammation.

Studies, including those utilizing zebrafish models of inflammation, have provided insights into the differential effects of beclomethasone on neutrophil and macrophage migration. Beclomethasone treatment has been shown to attenuate the migratory behavior of neutrophils towards a site of injury in a glucocorticoid receptor-dependent manner. oup.comnih.govnih.govuniversiteitleiden.nl This inhibition of neutrophil migration is thought to be mediated, at least in part, by the suppression of genes encoding neutrophil-specific chemoattractants. nih.gov

In contrast, the migration of macrophages appears to be less affected or unaffected by beclomethasone treatment in certain models. oup.comnih.govnih.govuniversiteitleiden.nlfrontiersin.orgnih.gov While beclomethasone can inhibit the differentiation of macrophages towards a pro-inflammatory (M1) phenotype and suppress the transcription of many wounding-induced genes in these cells, it does not consistently attenuate their chemotactic migration. nih.govnih.gov The induction of chemoattractants critical for macrophage recruitment, such as Ccl2 and Cxcl11aa, has been shown to be insensitive to beclomethasone treatment in some studies, which may explain the observed lack of inhibition of macrophage migration. nih.govnih.gov

Leukocyte TypeEffect of Beclomethasone on MigrationNotesSource(s)
NeutrophilsInhibited migrationGlucocorticoid receptor-dependent; linked to reduced chemoattractants. oup.comnih.govnih.govuniversiteitleiden.nl
MacrophagesGenerally unaffected migrationMigration appears resistant in some models; differentiation is inhibited. oup.comnih.govnih.govfrontiersin.orgnih.gov

Metabolic and Pharmacokinetic Research on Beclomethasone

Biotransformation Pathways and Active Metabolites

Beclomethasone dipropionate (BDP) is a prodrug that undergoes extensive metabolism to exert its therapeutic effects. nih.gov The biotransformation of BDP is a critical determinant of its activity, involving a series of enzymatic reactions that produce both active and inactive metabolites.

The primary activation step in the metabolism of BDP is its rapid hydrolysis by esterase enzymes. nih.gov This process leads to the formation of its major active metabolite, beclomethasone-17-monopropionate (17-BMP), and a less active metabolite, beclomethasone-21-monopropionate (B-21-MP). nih.govscielo.br Further hydrolysis of 17-BMP results in the formation of beclomethasone (BOH), which is considered largely inactive. nih.govbohrium.com In human lung tissue, BDP is efficiently metabolized almost entirely to 17-BMP, which is then converted to BOH at a significantly lower rate. bohrium.com Studies using human lung precision-cut tissue slices have shown that while 17-BMP is the major metabolite at earlier time points (2 and 6 hours), BOH becomes the predominant metabolite after 24 hours. nih.gov The conversion of BDP to 17-BMP is a crucial activation step, as 17-BMP exhibits a much higher binding affinity for the glucocorticoid receptor compared to the parent compound. nih.govatsjournals.org

Metabolites of Beclomethasone Dipropionate
CompoundAbbreviationMetabolic RoleRelative Glucocorticoid Receptor Affinity
Beclomethasone DipropionateBDPProdrugWeak nih.gov
Beclomethasone-17-Monopropionate17-BMPActive MetaboliteHigh nih.govatsjournals.org
Beclomethasone-21-MonopropionateB-21-MPMinor, Inactive MetaboliteLow nih.gov
BeclomethasoneBOHInactive MetaboliteVery Low nih.gov

Both esterase and cytochrome P450 3A (CYP3A) enzymes play significant roles in the metabolism of beclomethasone dipropionate and its metabolites. researchgate.net Esterases are primarily responsible for the initial hydrolytic activation of BDP to 17-BMP within the lung epithelium. researchgate.netresearchgate.net While carboxylesterase 1 (CES1) was investigated as a potential key enzyme, it was found to be only a minor contributor to BDP metabolism in human lung S9 fractions, with other hydrolases like arylacetamide deacetylase potentially playing a more significant role. bohrium.com

Following the initial hydrolysis, CYP3A enzymes, particularly CYP3A4 and CYP3A5, are involved in the further metabolism of BDP, leading to the formation of inactive clearance metabolites. nih.govsemanticscholar.orgnih.gov This CYP3A-mediated metabolism is considered a pathway for deactivation and elimination. nih.gov

CYP3A4 and CYP3A5 have been shown to metabolize BDP at similar rates, producing hydroxylated and dehydrogenated metabolites. researchgate.netnih.govnih.gov In contrast, CYP3A7, a fetal liver enzyme, does not appear to metabolize BDP. researchgate.netnih.govnih.gov The primary metabolites generated by CYP3A4 and CYP3A5 include previously uncharacterized oxygenated (hydroxylated) and dehydrogenated products. nih.gov Specifically, these enzymes catalyze the formation of C6-hydroxy- and C6-7-dehydrogenated metabolites. researchgate.net One identified metabolite, designated [M5], is a dehydrogenated product formed by CYP3A enzymes. nih.govnih.gov Another metabolite, [M6], is formed through the combined action of esterases and CYP3A4-mediated hydroxylation. researchgate.netnih.govnih.gov These CYP3A-mediated metabolites are generally considered to be pharmacologically inactive. semanticscholar.org

Tissue-Specific Metabolism and Enzyme Expression

The metabolism of beclomethasone dipropionate exhibits significant tissue-specific differences, primarily between the lung and the liver, which are reflective of the differential expression of metabolic enzymes in these organs.

In both lung and liver cells, BDP is metabolized by esterases to produce metabolites such as 17-BMP and BOH. nih.govnih.gov However, the profile of CYP3A-mediated metabolism differs between these tissues. Liver cells are capable of producing both hydroxylated and dehydrogenated metabolites of BDP. researchgate.netnih.govnih.gov In contrast, lung cells, such as the A549 cell line, primarily produce the dehydrogenated metabolite [M5]. researchgate.netnih.govnih.govutah.edu This difference is attributed to the distinct expression patterns of CYP3A enzymes in these tissues, with CYP3A4 being the most abundant in the liver, while CYP3A5 is more preferentially expressed in the lung. nih.gov

Tissue-Specific Metabolism of Beclomethasone Dipropionate
Metabolic ProcessLung Cells (A549)Liver Cells (DPX2)
Esterase-dependent metabolism (to 17-BMP, BOH)YesYes
CYP3A-mediated hydroxylationNoYes
CYP3A-mediated dehydrogenation (e.g., metabolite [M5])YesYes

Studies using the A549 human lung adenocarcinoma cell line have demonstrated that glucocorticoids, including beclomethasone dipropionate, can induce the expression of CYP3A5 mRNA. utah.eduresearchgate.net The induction of CYP3A5 in A549 cells is mediated by the active metabolite, 17-BMP, acting through the glucocorticoid receptor. nih.govutah.edu When the formation of 17-BMP is inhibited, the induction of CYP3A5 mRNA by BDP is prevented. nih.gov This suggests a regulatory feedback loop where the active metabolite of BDP can upregulate the expression of an enzyme involved in its own clearance. utah.edu In contrast to A549 cells, where only CYP3A5 mRNA was detected and induced, liver cells (DPX2) showed induction of CYP3A4, CYP3A5, and CYP3A7 mRNA by BDP, particularly when esterase activity was inhibited. nih.gov This indicates different regulatory pathways for CYP3A gene expression in the lung and the liver. nih.gov

Factors Influencing Beclomethasone Disposition

The disposition of beclomethasone, a synthetic glucocorticoid, is a complex process influenced by various individual factors. Research has increasingly focused on how genetic variations and inherent differences in metabolic enzyme activity can alter the pharmacokinetics of this drug, potentially affecting its therapeutic efficacy and safety profile.

Glucocorticoid Resistance and Variations in CYP3A Enzyme-Mediated Metabolism

Glucocorticoid resistance, a phenomenon where patients exhibit a reduced response to corticosteroid therapy, may be partly explained by variations in metabolic pathways. nih.govnih.gov It is hypothesized that differences in the rate of CYP3A enzyme-mediated metabolism of beclomethasone could contribute to this insensitivity. nih.govresearchgate.net

In vitro studies have demonstrated that both CYP3A4 and CYP3A5 metabolize beclomethasone dipropionate (BDP) into inactive metabolites through processes like hydroxylation and dehydrogenation. nih.govnih.gov CYP3A7, an enzyme primarily found in fetal livers, does not appear to metabolize BDP. nih.govnih.gov The efficiency of these metabolic processes can differ between the liver and the lungs. Liver cells are capable of producing a range of hydroxylated and dehydrogenated metabolites, whereas lung cells may produce a more limited profile. nih.govnih.gov

Therefore, variations in the expression or function of CYP3A4 and CYP3A5 in either the lung (the target organ) or the liver could significantly influence the disposition and clearance of beclomethasone. nih.govnih.gov Increased metabolic activity in these tissues could lead to faster inactivation of the drug, reducing its local bioavailability and potentially contributing to a diminished therapeutic effect, a characteristic of steroid insensitivity. nih.govutah.edu

Drug-Drug Interactions and Metabolic Implications

The metabolism of beclomethasone through the CYP3A4 pathway makes it susceptible to interactions with other drugs that inhibit or induce this enzyme system. These interactions can have significant clinical consequences, including an increased risk of systemic corticosteroid effects.

Interactions with CYP3A4 Inhibitors (e.g., Ritonavir (B1064), Cobicistat) and Potential for Adrenal Suppression

Potent inhibitors of the CYP3A4 enzyme can significantly increase the systemic exposure of corticosteroids that are CYP3A4 substrates. researchgate.netdoi.org This is particularly relevant for beclomethasone when co-administered with drugs like the HIV protease inhibitor ritonavir and the pharmacokinetic booster cobicistat, both of which are strong CYP3A4 inhibitors. www.gov.uknih.gov

When these inhibitors are used concurrently with corticosteroids, the metabolism of the steroid is reduced, leading to higher plasma concentrations and a prolonged half-life. doi.orgnih.gov This increased systemic exposure can result in iatrogenic Cushing's syndrome and suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to secondary adrenal insufficiency. doi.orgwww.gov.uknih.gov

While this interaction is well-documented and more pronounced with corticosteroids like fluticasone (B1203827), beclomethasone is also affected. jwatch.orgsqu.edu.omcmaj.ca However, beclomethasone is considered a potentially safer alternative when a CYP3A4 inhibitor must be used, as it is less dependent on CYP3A4 for its metabolism compared to other inhaled corticosteroids. doi.orgwww.gov.ukendocrine-abstracts.org Beclomethasone is largely metabolized via esterase enzymes, which provides an alternative clearance pathway. doi.orgnih.gov

Studies have investigated the pharmacokinetic impact of these interactions. One study in healthy volunteers found that co-administration of ritonavir (100 mg twice daily) with inhaled beclomethasone resulted in a modest, approximately 2-fold increase in the systemic exposure (AUC) of beclomethasone's active metabolite, beclomethasone-17-monopropionate (17-BMP). jwatch.orghiv-druginteractions.orgnih.gov Despite this increase, significant adrenal suppression was not observed in the short term. jwatch.orghiv-druginteractions.orgnih.gov Interestingly, when administered as part of a darunavir/ritonavir combination, this effect was not observed, suggesting a more complex interaction. jwatch.orghiv-druginteractions.org

An EU-wide review identified cases of adrenal suppression with cobicistat-containing regimens and concomitant corticosteroid use, prompting recommendations to consider beclomethasone as a lower-risk alternative, particularly for long-term use, though caution and monitoring are still advised. www.gov.uk

Table 2: Pharmacokinetic Interaction between Inhaled Beclomethasone and Ritonavir

Co-administered DrugEffect on Beclomethasone-17-Monopropionate (17-BMP) AUCEffect on 17-BMP CmaxObserved Adrenal FunctionReference
Ritonavir (alone)~2-fold increase (108%)~1.7-fold increase (67%)No significant effect jwatch.orghiv-druginteractions.org
Darunavir/RitonavirNo significant increase (~11% decrease)No significant increase (~19% decrease)No significant effect hiv-druginteractions.org

Altered Metabolism of Co-administered Drugs

The interaction between beclomethasone and other medications is not unidirectional. Beclomethasone itself can influence the metabolism of certain co-administered drugs. As a glucocorticoid, it can act as an inducer of metabolic enzymes. Evidence suggests that the metabolism of several drugs can be increased when they are combined with beclomethasone dipropionate. drugbank.com This indicates that beclomethasone may accelerate the clearance of these other drugs, potentially reducing their therapeutic efficacy. Examples of drugs whose metabolism may be increased by beclomethasone include Acalabrutinib, Amitriptyline, Amlodipine, and Apomorphine. drugbank.com

Mechanistic Studies on Beclomethasone S Therapeutic Efficacy

Anti-inflammatory and Vasoconstrictor Effects

Beclomethasone dipropionate exerts its therapeutic effects through its anti-inflammatory and vasoconstrictive actions. drugbank.com As a glucocorticoid, it binds to glucocorticoid receptors present in the cytoplasm of nearly all vertebrate animal cells. wikipedia.org This binding initiates a cascade of events that leads to the modulation of gene expression. The activated receptor-glucocorticoid complex translocates to the nucleus where it up-regulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins. wikipedia.orgyoutube.com

The anti-inflammatory action of beclomethasone involves the suppression of various inflammatory cells, including mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils. drugbank.com It also inhibits the release of inflammatory mediators such as histamine (B1213489), eicosanoids, leukotrienes, and cytokines. drugbank.com This broad inhibition of inflammatory pathways contributes to its effectiveness in chronic inflammatory diseases like asthma. drugbank.compediatriconcall.com The vasoconstrictor effects of beclomethasone are also a key component of its mechanism, helping to reduce swelling and irritation in the airways. drugbank.commedlineplus.gov

Impact on Airway Hyper-responsiveness and Lung Function

Clinical research has demonstrated that beclomethasone effectively improves lung function and decreases airway hyper-responsiveness in patients with asthma. drugbank.com Inhaled beclomethasone has been shown to lead to significant improvements in key lung function parameters.

A meta-analysis of studies involving patients with mild intermittent asthma showed that inhaled corticosteroids, including beclomethasone dipropionate, significantly increased Forced Expiratory Volume in 1 second (FEV1) and attenuated airway hyper-responsiveness (AHR) when compared to a placebo. nih.gov Another study on adults with mild to moderate asthma found that treatment with beclomethasone dipropionate resulted in significantly greater improvements in FEV1 and morning peak flow compared to the placebo group. nih.gov Furthermore, in patients with moderate to severe asthma, a combination of beclomethasone dipropionate and formoterol (B127741) was superior to beclomethasone dipropionate alone in improving lung function and asthma control. nih.gov

Study PopulationInterventionKey Findings on Lung Function
Mild Intermittent AsthmaInhaled Corticosteroids (including Beclomethasone) vs. PlaceboSignificant increase in FEV1 and attenuation of AHR. nih.gov
Mild to Moderate AsthmaBeclomethasone Dipropionate vs. PlaceboSignificantly greater improvements in FEV1 and morning peak flow. nih.gov
Moderate to Severe AsthmaBeclomethasone/Formoterol vs. Beclomethasone aloneCombination therapy was superior in improving lung function. nih.gov

Studies on Systemic Effects in Relation to Topical Activity

Beclomethasone dipropionate is recognized for its potent topical activity combined with lower systemic effects, which is a desirable characteristic for inhaled corticosteroids. drugbank.com While it acts locally in the lungs, systemic absorption can occur, potentially leading to systemic effects, especially with chronic use or high doses. drugbank.comnih.gov The systemic bioavailability of beclomethasone dipropionate is low due to extensive first-pass metabolism in the liver. youtube.com However, the portion of the drug absorbed through the lungs bypasses this initial metabolism, contributing to its systemic exposure. nih.gov

Even with topical application, such as creams or ointments, systemic side effects can occur, particularly in children and the elderly, or when the skin barrier is compromised. nih.govwikipedia.org

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Research

One of the primary systemic effects of concern with corticosteroid therapy is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. Research has shown that inhaled beclomethasone dipropionate can suppress the HPA axis in a dose-dependent manner. nih.gov

A controlled observational study demonstrated that in patients on moderate to high doses of inhaled beclomethasone, markers of HPA function, such as 24-hour urinary free cortisol (UFC) and serum cortisol levels after tetracosactrin stimulation, were significantly lower compared to controls. nih.gov The study found an exponential relationship between the dose of beclomethasone and the degree of HPA axis suppression, with no apparent "safe" threshold. nih.gov It was noted that around 15% of patients might experience clinically significant suppression. nih.gov Another study highlighted that about 10% of patients on high-dose steroid inhalers show evidence of HPA axis suppression. endocrinology.org

Study DetailMeasurementResult
Dose-Response RelationshipHPA function correlated with BDP doseInverse correlation (P < 0.03). nih.gov
Comparison to Controls24-hour Urinary Free Cortisol (UFC)Significantly lower in BDP group (P < 0.008). nih.gov
Comparison to ControlsSerum cortisol post-tetracosactrinSignificantly lower in BDP group (P < 0.05). nih.gov

Growth Studies in Pediatric Populations

The potential impact of inhaled corticosteroids on growth in children has been a subject of extensive research. Studies have shown that beclomethasone can be associated with a decrease in linear growth velocity in pediatric populations with mild to moderate asthma.

A meta-analysis of three randomized controlled trials found that children treated with beclomethasone (400 mcg daily) experienced a significant decrease in linear growth. nih.gov The average decrease, calculated through this meta-analysis, was -1.54 cm per year. nih.gov Another meta-analysis involving four studies and 450 subjects showed a similar decrease in linear growth velocity of 1.51 cm/year for beclomethasone. aap.org It is important to note that these studies were conducted over a maximum of 54 weeks, and the long-term effects on final adult height remain unclear. nih.govaap.org

Meta-Analysis ReferenceNumber of Studies/SubjectsAverage Decrease in Linear Growth Velocity
Sharek, et al. nih.gov3 studies-1.54 cm per year
Sharek & Goldman aap.org4 studies / 450 subjects-1.51 cm per year

Mechanisms of Action in Specific Conditions

Asthma Pathophysiology and Airway Inflammation Research

Asthma is a chronic inflammatory disease of the airways. youtube.com The therapeutic efficacy of beclomethasone in asthma is directly linked to its potent anti-inflammatory actions. pediatriconcall.com It works by decreasing swelling and irritation in the airways, which helps to prevent the symptoms of asthma such as wheezing and coughing. medlineplus.gov

The mechanism of action of corticosteroids like beclomethasone in asthma involves the inhibition of the synthesis of nearly all cytokines. youtube.com They also inhibit the nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inducing the production of pro-inflammatory molecules like TNF-alpha. youtube.com By suppressing the actions of multiple inflammatory cells (mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils) and inhibiting the release of inflammatory mediators (histamine, eicosanoids, leukotrienes, and cytokines), beclomethasone effectively attenuates the inflammatory response that characterizes asthma. drugbank.com

Allergic Rhinitis and Nasal Inflammation

Beclomethasone's therapeutic efficacy in allergic rhinitis stems from its potent anti-inflammatory and vasoconstrictive effects directly within the nasal mucosa. drugbank.com The condition is characterized by chronic mucosal inflammation, which responds well to the application of topical corticosteroids like beclomethasone. nih.gov The mechanism of action is multifaceted, involving the suppression of various inflammatory cells and the inhibition of key inflammatory mediators. drugbank.compediatriconcall.com

When administered intranasally, beclomethasone dipropionate acts locally to attenuate the inflammatory cascade. drugbank.comnih.gov It effectively suppresses the activity and infiltration of multiple types of immune cells, including mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils. drugbank.com By targeting these cells, beclomethasone curtails the sustained inflammatory response that underlies the symptoms of allergic rhinitis, such as sneezing, congestion, and rhinorrhea. drugbank.comnih.gov

Furthermore, beclomethasone inhibits the release of a wide array of inflammatory mediators. drugbank.compediatriconcall.com This includes histamine, eicosanoids, leukotrienes, and various cytokines, all of which play a crucial role in orchestrating the allergic response. drugbank.com The binding of beclomethasone to glucocorticoid receptors within the cytoplasm of cells initiates a process that alters gene transcription. youtube.com This leads to the synthesis of proteins that inhibit pro-inflammatory pathways, such as lipocortins which block phospholipase A2, thereby reducing the production of prostaglandins (B1171923) and leukotrienes. youtube.com This targeted molecular action blocks the release of substances that cause allergy symptoms, providing relief. medlineplus.gov

Research findings have established beclomethasone dipropionate as a standard for comparing other intranasal corticosteroids, highlighting its well-documented efficacy profile in managing allergic rhinitis. nih.gov Its ability to reverse preexisting inflammation and prevent nasal priming by antigens when administered before an antigen challenge underscores its effectiveness. nih.gov

Ulcerative Colitis: Localized Action and Systemic Absorption Mitigation

In the treatment of ulcerative colitis (UC), beclomethasone dipropionate (BDP) is engineered to act topically on the inflamed colon, thereby maximizing therapeutic benefit while minimizing systemic corticosteroid exposure. nih.govmdpi.com This is achieved through a combination of targeted drug delivery and rapid metabolism after absorption. plos.orgnih.gov

Oral formulations of BDP are designed as a prolonged-release preparation with an acid-resistant film coating. plos.orgnih.gov This coating is engineered to dissolve at a pH greater than 6, which allows the active drug to be released specifically in the distal small bowel and colon, the primary sites of inflammation in ulcerative colitis. plos.orgnih.govkjim.org This targeted release ensures that the potent anti-inflammatory effects are concentrated where they are most needed. nih.gov

BDP itself is a prodrug that is rapidly hydrolyzed by esterase enzymes present in the intestinal mucosa to its highly active metabolite, beclomethasone-17-monopropionate (17-BMP). plos.org This active metabolite possesses a strong affinity for glucocorticoid receptors and exerts a potent, localized anti-inflammatory effect directly on the gut lining. plos.orgunisr.it The topical anti-inflammatory potency of BDP has been reported to be significantly higher than that of older corticosteroids like hydrocortisone (B1673445) and dexamethasone (B1670325). plos.orgnih.gov

A key aspect of BDP's design is the mitigation of systemic absorption and associated side effects. nih.gov Although 17-BMP is absorbed through the colonic mucosa, it undergoes extensive and rapid first-pass metabolism in the liver, where it is converted into inactive products. plos.orgnih.gov This efficient clearance from the systemic circulation is crucial for its favorable safety profile, as it leads to low systemic bioavailability and a limited impact on the hypothalamic-pituitary-adrenal (HPA) axis compared to conventional systemic corticosteroids. nih.govplos.orgnih.gov This gut-selective mechanism of action allows for effective treatment of colonic inflammation while avoiding many of the deleterious side effects associated with systemically absorbed corticosteroids. plos.orgnih.gov

Research Findings on Efficacy

Clinical studies have demonstrated the efficacy of oral BDP in managing mild-to-moderate ulcerative colitis. A meta-analysis comparing BDP to 5-aminosalicylic acid (5-ASA) found a significantly better clinical response with BDP.

Comparison of Clinical Response: BDP vs. 5-ASA
ComparisonOdds Ratio (OR)95% Confidence Interval (CI)P-valueCitation
BDP 5 mg/day vs. Oral 5-ASA1.861.23–2.820.003 plos.org

Another study focused on the effect of BDP on fecal calprotectin (FC), a biomarker for intestinal inflammation. The findings showed a significant reduction in FC levels in patients treated with BDP.

Efficacy of BDP in Reducing Fecal Calprotectin (FC) Levels
Treatment DurationProportion of Patients with FC Levels &lt;100 µg/gCitation
4 weeks66.7% (18/27) nih.gov
8 weeks22.2% (2/9) nih.gov

Comparative Efficacy and Safety with Other Corticosteroids

Beclomethasone is a widely utilized inhaled corticosteroid (ICS) for the management of persistent asthma and other respiratory conditions. Its clinical profile is often evaluated in comparison to other commonly prescribed ICS, such as budesonide (B1683875), fluticasone (B1203827) propionate, and dexamethasone, to determine relative efficacy, safety, and systemic effects.

Comparisons with Budesonide, Fluticasone Propionate, and Dexamethasone

Budesonide: Clinical comparisons between beclomethasone dipropionate (BDP) and budesonide (BUD) have been extensive. A meta-analysis of crossover studies indicated no significant difference between BDP and BUD for key asthma control parameters, including Forced Expiratory Volume in one second (FEV1), morning and evening Peak Expiratory Flow (PEF), asthma symptoms, or the use of rescue beta2-agonists, across a dose range of 400 to 1000 mcg/day nih.gov. However, one study with an adequate washout period suggested that BUD 400 mcg/day delivered via a Turbohaler dry powder inhaler (DPI) might be more effective than BDP 400 mcg/day via a Rotahaler DPI in reducing histamine bronchial hyper-responsiveness nih.gov. In children with mild to moderate persistent asthma, nebulized BDP (800 µg daily) and nebulized BUD (1000 µg daily) were both shown to be effective and well-tolerated, with similar improvements in lung function and symptom reduction europeanreview.org. A study comparing a fixed combination of beclomethasone/formoterol with budesonide/formoterol found them to be equivalent in terms of efficacy and tolerability for moderate-to-severe asthma ersnet.org.

Fluticasone Propionate: Fluticasone propionate (FP) is recognized for its high potency. When compared at a 1:2 dose ratio (FP:BDP/BUD), fluticasone has been shown to produce a significantly greater FEV1, morning PEF, and evening PEF nih.gov. Studies indicate that FP has at least twice the potency of BDP in controlling asthma atsjournals.org. A Cochrane review concluded that fluticasone given at half the daily dose of beclomethasone or budesonide leads to small improvements in airway caliber nih.govnih.govcochrane.org. However, when given at the same daily dose, fluticasone may have a higher risk of certain side effects cochrane.org. In a 12-month study on patients with moderate to severe asthma, FP at half the dose of BDP resulted in a similar anti-asthma effect but had a more favorable safety profile concerning bone metabolism and mineral density atsjournals.org. Conversely, in chronic obstructive pulmonary disease (COPD), an extrafine combination of beclomethasone dipropionate/formoterol fumarate (BDP/FF) was found to be equivalent to fluticasone propionate/salmeterol (FP/S) in terms of the transition dyspnea index score and superior in terms of FEV1 change from pre-dose nih.gov.

Dexamethasone: While direct comparative efficacy studies between inhaled beclomethasone and inhaled dexamethasone for respiratory conditions are less common in recent literature, research has shown that formoterol's anti-proliferative effects on airway smooth muscle cells are supported by steroids like dexamethasone ersnet.org. This suggests a potential for similar mechanistic interactions as seen with beclomethasone.

Interactive Data Table: Comparative Efficacy of Inhaled Corticosteroids

Comparison Outcome Measure Result Reference
Beclomethasone vs. BudesonideFEV1, PEF, Symptoms (Meta-analysis)No significant difference nih.gov
Beclomethasone vs. BudesonideBronchial Hyper-responsivenessBudesonide may be more effective nih.gov
Beclomethasone vs. Fluticasone Propionate (1:2 dose ratio)FEV1, PEFFluticasone showed greater improvement nih.gov
Beclomethasone/Formoterol vs. Fluticasone/Salmeterol (COPD)FEV1 ChangeBeclomethasone/Formoterol was superior nih.gov
Beclomethasone vs. Fluticasone Propionate (long-term)Bone Mineral DensityFluticasone had a more favorable profile atsjournals.org

Investigations into Relative Potency and Systemic Effects

The potency of an inhaled corticosteroid is a critical factor influencing both its therapeutic efficacy and its potential for systemic side effects. The glucocorticoid receptor binding affinity of an ICS is related to its potency, which in turn can affect the therapeutic index—the balance between local anti-inflammatory effects in the airways and systemic adverse effects nih.gov.

A study designed to determine equisystemic effects (the dose producing equal systemic cortisol suppression) of various ICS found the following microgram comparison for a 10% cortisol suppression atsjournals.org:

Flunisolide-CFC: 936 mcg

Triamcinolone-CFC: 787 mcg

Beclomethasone-CFC: 548 mcg

Fluticasone DPI: 445 mcg

Budesonide DPI: 268 mcg

Fluticasone-CFC MDI: 111 mcg

This indicates that, based on cortisol suppression, beclomethasone has a moderate systemic effect compared to other inhaled corticosteroids atsjournals.org. The systemic activity is related to the concentration of the drug in the systemic circulation, its receptor binding potency, bioavailability, and clearance rate nih.gov.

Studies comparing high doses of ICS have shown that fluticasone propionate and beclomethasone dipropionate have a greater effect on the hypothalamo-pituitary-adrenal (HPA) axis than budesonide nih.gov. In children, beclomethasone dipropionate was found to have significant effects on the HPA axis and statural growth, effects not observed with an equipotent dose of fluticasone propionate ersnet.org. Both beclomethasone and budesonide have been associated with a reduction in linear growth in children with mild to moderate asthma nih.gov.

Interactive Data Table: Equisystemic Doses of Inhaled Corticosteroids for 10% Cortisol Suppression

Inhaled Corticosteroid Dose (mcg) for 10% Cortisol Suppression
Flunisolide-CFC936
Triamcinolone-CFC787
Beclomethasone-CFC548
Fluticasone DPI445
Budesonide DPI268
Fluticasone-CFC MDI111

Data from a study evaluating systemic effects of various ICS preparations. atsjournals.org

Combination Therapies and Synergistic Interactions

To enhance therapeutic outcomes, beclomethasone is frequently combined with other bronchodilators, particularly long-acting beta2-agonists (LABAs). These combination therapies often exhibit synergistic interactions, leading to improved efficacy.

Beclomethasone/Formoterol Combination Research

The combination of beclomethasone dipropionate and formoterol fumarate has been extensively studied, demonstrating synergistic effects that lead to enhanced bronchodilation and anti-inflammatory activity nih.govnih.goversnet.org. The rationale behind this combination lies in the complementary mechanisms of action of the two components. Corticosteroids can increase the expression of β2-adrenoceptors, while β2-agonists can enhance the anti-inflammatory action of corticosteroids nih.govnih.govservice.gov.uk. Research has confirmed that this combination results in a true synergistic interaction rather than just an additive effect nih.govnih.gov.

In ex vivo models using human airways, the BDP/FF combination synergistically relaxed both medium and small airways nih.govnih.goversnet.org. This synergistic bronchorelaxation was particularly strong at low-to-medium concentrations in passively sensitized small airways, which mimics a key feature of bronchial asthma nih.govnih.gov.

The anti-inflammatory effects of the beclomethasone/formoterol combination have been investigated in sputum-derived inflammatory cells. An ex vivo study demonstrated that the combination of BDP with either formoterol or salbutamol significantly reduced the release of several inflammatory mediators from induced sputum cells of asthmatic patients, including granulocyte-macrophage colony-stimulating factor (GM-CSF), RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), and interleukin-8 (IL-8), compared to either drug used alone nih.gov.

Furthermore, the combination of BDP with salbutamol or formoterol resulted in a greater nuclear translocation of the glucocorticoid receptor (GR) compared to any of the drugs used individually nih.gov. BDP was also shown to increase the expression of the β2 receptor in these cells nih.gov. These findings suggest a complementary mode of action that leads to an enhanced anti-inflammatory effect at the cellular level nih.gov.

Interactive Data Table: Effect of Beclomethasone/Beta2-Agonist Combinations on Inflammatory Mediators in Sputum Cells

Inflammatory Mediator Effect of Combination Therapy (vs. single agent) p-value Reference
GM-CSFSignificantly reduced release< 0.0001 nih.gov
RANTESSignificantly reduced release< 0.0001 nih.gov
Interleukin-8 (IL-8)Significantly reduced release< 0.0001 nih.gov
Anti-remodeling and Antiproliferative Effects

Airway remodeling is a key pathological feature of chronic asthma, characterized by structural changes in the airways, including increased airway smooth muscle (ASM) mass. Research has explored the potential of beclomethasone, alone and in combination with formoterol, to counteract these remodeling processes.

An in vitro study on human bronchial fibroblasts showed that BDP alone has significant anti-proliferative effects nih.gov. The combination of BDP with formoterol or salbutamol was found to strengthen these anti-proliferative effects nih.gov. While formoterol by itself did not show a significant effect on fibroblast proliferation, its combination with BDP led to enhanced anti-remodeling activity nih.gov. These drugs also modulated the expression of cell surface markers (CD44 and CD90) and the production of fibronectin, bringing them back towards basal levels after being altered by pro-inflammatory stimuli nih.gov.

In asthmatic airway smooth muscle cells, formoterol has been shown to activate a disease-specific, cAMP-dependent anti-proliferative signaling pathway, which is supported by the addition of steroids like dexamethasone, budesonide, and fluticasone ersnet.org. This suggests that the combination of beclomethasone and formoterol can effectively target the hyperproliferative state of ASM cells in asthma. The combination of beclomethasone, formoterol, and the long-acting muscarinic antagonist glycopyrronium has also demonstrated a synergistic bronchorelaxant effect in human airways ex vivo nih.gov.

Comparative and Combinatorial Research on Beclomethasone

Beclomethasone in Combination Therapy

The combination of beclomethasone dipropionate (BDP) and the long-acting β2-agonist (LABA) formoterol (B127741) fumarate (FF) has been shown to produce a favorable pharmacodynamic interaction that is more than additive. nih.gov Research indicates that this combination results in a synergistic, rather than merely additive, effect on bronchorelaxation in human airways. nih.gov

Animal models have further demonstrated this positive interaction. In guinea pigs, the formoterol/BDP combination was significantly more effective than either component alone in counteracting bronchoconstriction and inflammatory responses. nih.gov Furthermore, the combination provided complete protection from death following an ovalbumin challenge at doses that were lower than the effective doses of the individual components. nih.gov In rats, the combination also counteracted the development of lung edema at doses that were individually ineffective. nih.gov These findings suggest that the combined anti-inflammatory action of beclomethasone and the bronchodilatory effect of formoterol work together to provide enhanced efficacy.

Table 1: Synergistic Effects of Beclomethasone (BDP) and Formoterol (FF) Combination
ModelObserved EffectKey Finding
Human Bronchi (ex vivo)BronchorelaxationSynergistic increase in overall bronchorelaxation (+15.15% ± 4.02% vs. additive effect). nih.gov
Human Small Airways (passively sensitized, ex vivo)BronchorelaxationVery strong synergistic interaction at low-to-medium concentrations (+20.04% ± 2.18% vs. additive effect). nih.gov
Guinea Pig ModelAntagonism of Bronchoconstriction & InflammationCombination was significantly more effective than single components. nih.gov
Rat ModelCounteraction of Lung EdemaEffective at doses where individual components were ineffective. nih.gov

The synergistic effects of beclomethasone and β2-agonists are underpinned by interactions at the cellular and receptor levels. Corticosteroids, like beclomethasone, are known to increase the expression of β2-adrenoceptors and protect them from down-regulation. nih.gov Conversely, β2-agonists can enhance the anti-inflammatory actions of corticosteroids. nih.gov

A key mechanism for this interaction is the effect on the glucocorticoid receptor (GR). Corticosteroids exert their effect by binding to cytoplasmic GRs, which then translocate to the cell nucleus to regulate gene expression. atsjournals.orgnih.gov Research has shown that LABAs can enhance this process. Inhaled beclomethasone has been demonstrated to cause significant GR activation and nuclear translocation in human airway cells. atsjournals.orgnih.gov

Studies with other corticosteroid/LABA combinations have provided further insight into this mechanism. For instance, the LABA salmeterol was found to augment the action of fluticasone (B1203827) propionate on GR nuclear localization in patients with asthma. atsjournals.orgnih.gov This enhanced GR nuclear translocation was also observed in sputum macrophages from patients with Chronic Obstructive Pulmonary Disease (COPD). nih.gov This interaction suggests that the presence of a LABA can increase the efficiency of the corticosteroid's action, potentially allowing for greater anti-inflammatory effect. In vitro studies have confirmed that the combination of a LABA and a corticosteroid enhances the activity of glucocorticoid response elements (GREs), which are the sites on DNA where the GR complex binds to initiate gene transcription. atsjournals.orgnih.gov

The combination of the corticosteroid beclomethasone with the short-acting β2-agonist (SABA) salbutamol is used to manage respiratory conditions by addressing both inflammation and bronchoconstriction. truemeds.in1mg.com Beclomethasone works by reducing swelling and irritation in the airways, while salbutamol relaxes the muscles around the airways, widening them to make breathing easier. truemeds.in1mg.com

Clinical trials have demonstrated the efficacy of this combination. A double-blind, cross-over trial involving chronic asthmatic patients showed that using a salbutamol inhaler 30 minutes before beclomethasone inhalation led to a significant improvement in peak expiratory flow-rate (PEFR) and forced expiratory volume in one second (FEV1) compared to using a placebo inhaler before beclomethasone. nih.gov This suggests that the bronchodilation from salbutamol may enhance the delivery or effect of beclomethasone.

Further research comparing a combination inhaler of beclomethasone and salbutamol to separate inhalers found that the combination inhaler was at least as effective. journals.co.za There was a trend toward greater improvement in FEV1 and forced vital capacity with the combination inhaler. journals.co.za In pediatric patients with acute asthma, the combination of beclomethasone dipropionate and salbutamol administered via a metered-dose inhaler with a spacer was found to provide better recovery compared to salbutamol alone, as indicated by a greater increase in PEFR. nih.gov

The addition of the oral leukotriene receptor antagonist montelukast to a therapeutic regimen of inhaled beclomethasone has been shown to provide additional clinical benefits for patients whose asthma is not completely controlled by corticosteroids alone. nih.govatsjournals.orgatsjournals.org

In a randomized, double-blind study, patients with chronic asthma who were incompletely controlled on inhaled beclomethasone were given either montelukast or a placebo in addition to their beclomethasone. The group receiving montelukast showed significant improvements in FEV1, daytime asthma symptom scores, and a reduction in nocturnal awakenings compared to the group receiving beclomethasone plus placebo. nih.govatsjournals.org This demonstrates an additive clinical benefit. atsjournals.orgatsjournals.org

Another study compared oral montelukast, inhaled beclomethasone, and a placebo in patients with chronic asthma. After 12 weeks, both active treatments provided significant benefits over the placebo in terms of FEV1, daytime symptom scores, and other asthma control endpoints. aafp.orgjwatch.org While beclomethasone showed a larger mean effect on FEV1 improvement (13% vs. 7% for montelukast), the reduction in asthma attacks was similar for both treatments. aafp.orgjwatch.org These studies establish that montelukast can be an effective add-on therapy to beclomethasone.

Table 2: Clinical Endpoints in Beclomethasone and Montelukast Combination/Comparative Trials
Study FocusTreatment GroupsKey Outcome
Add-on Therapy(1) Montelukast + Beclomethasone (2) Placebo + BeclomethasoneGroup 1 showed significant improvements in FEV1, daytime symptoms, and nocturnal awakenings over Group 2. nih.govatsjournals.org
Comparative Efficacy(1) Montelukast (2) Beclomethasone (3) PlaceboBoth active treatments were superior to placebo. Beclomethasone led to a greater FEV1 improvement (13%) than montelukast (7%). jwatch.org

Methylxanthines such as aminophylline have been used in the treatment of obstructive airway diseases, although their role, particularly intravenously, has evolved. droracle.ai Research has explored the combination of beclomethasone and aminophylline in specific patient populations.

One study investigated the effects of combining beclomethasone and aminophylline with enteral nutrition in elderly patients with COPD. proquest.com The results indicated that this combined approach could effectively improve pulmonary dysfunction, immunity, and nutritional status in these patients. Compared to treatment with enteral nutrition alone, the group receiving the medications plus nutrition showed a substantial increase in total body protein, serum protein, albumin, and transferrin. proquest.com

It is important to note, however, that current guidelines for severe exacerbations of asthma and COPD recommend the use of intravenous aminophylline with significant reservations. droracle.ai It is generally not considered a first-line treatment and is reserved for specific situations where patients fail to respond to standard therapies like inhaled bronchodilators and systemic corticosteroids. droracle.ai

Advanced Research Methodologies and Approaches

In Vitro and Ex Vivo Cell Culture Models

In vitro and ex vivo cell culture models are fundamental in dissecting the cellular and molecular effects of Beclomethasone in a controlled environment. These models allow for detailed investigation of its metabolic pathways and its interactions with specific cell types of the respiratory and immune systems.

Lung and Liver Cell Lines in Metabolic Studies

The metabolism of Beclomethasone Dipropionate (BDP), a prodrug, is a critical determinant of its therapeutic efficacy and systemic exposure. In vitro studies utilizing lung and liver cell lines have been instrumental in characterizing its metabolic fate.

Research has employed cell lines such as the human lung adenocarcinoma cell line (A549) and the human hepatoma cell line (DPX2) to investigate the metabolic pathways of BDP. nih.govsemanticscholar.org These studies have revealed that both lung and liver cells are capable of metabolizing BDP through esterase-mediated hydrolysis to its active metabolite, Beclomethasone-17-Monopropionate (17-BMP), and subsequently to Beclomethasone (BOH). researchgate.netfrontiersin.org

Furthermore, these cell line models have demonstrated the involvement of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, in the further metabolism of BDP to inactive metabolites. nih.goveneuro.org A key finding from these studies is the differential metabolic profile between lung and liver cells. While liver cells produce both hydroxylated and dehydrogenated metabolites, lung cells primarily generate the dehydrogenated metabolite. nih.gov This highlights the importance of local metabolism within the target organ.

The table below summarizes the key metabolic activities observed in lung and liver cell lines.

Cell LineKey EnzymesMajor Metabolites ProducedReference
A549 (Lung) Esterases, CYP3A5Beclomethasone-17-Monopropionate (17-BMP), Beclomethasone (BOH), Dehydrogenated metabolites nih.gov
DPX2 (Liver) Esterases, CYP3A4, CYP3A5, CYP3A717-BMP, BOH, Hydroxylated metabolites, Dehydrogenated metabolites nih.gov

These in vitro metabolic studies provide valuable insights into how variations in the expression and function of metabolic enzymes in the lung and liver could influence the disposition and therapeutic effects of Beclomethasone in humans. nih.goveneuro.org

Primary Human Airway and Immune Cells

To more closely mimic the in vivo environment, researchers utilize primary human cells isolated directly from tissues. These models offer a more physiologically relevant system to study the effects of Beclomethasone on the cells involved in airway inflammation.

Primary Human Bronchial Epithelial Cells (pHBECs): Studies using pHBECs have been crucial in understanding the transcriptional responses to inhaled corticosteroids. Research has shown that Beclomethasone can modulate the expression of numerous genes related to inflammation and steroid response in these cells. nih.govsemanticscholar.org For instance, investigations using air-interfaced primary human epithelial cell layers (EpiAirway™) have demonstrated the transport and metabolism of BDP, highlighting the significant metabolic capacity of these primary cells compared to cell lines. nih.gov

Lung Macrophages: Alveolar macrophages play a central role in the inflammatory response in respiratory diseases. Ex vivo studies using lung macrophages obtained from patient lung tissue have been used to evaluate the function of the glucocorticoid receptor (GR). nih.gov Research has shown that Beclomethasone-17-Monopropionate effectively suppresses the production of pro-inflammatory cytokines such as CXCL8, TNF-α, and IL-6 from these cells. nih.gov

Endothelial Cells and Sputum Cells: The effect of Beclomethasone on endothelial cells, which are involved in leukocyte recruitment, has also been an area of investigation. Furthermore, the analysis of sputum-derived cells provides a non-invasive method to assess the anti-inflammatory effects of inhaled corticosteroids in patients. nih.govwikipedia.org Studies have shown that treatment with Beclomethasone can lead to a reduction in the total cell count, as well as specific reductions in neutrophil and lymphocyte counts in the sputum of patients with chronic obstructive pulmonary disease (COPD). nih.gov

Animal Models in Beclomethasone Research

Animal models are indispensable for studying the integrated physiological and pharmacological effects of Beclomethasone in a whole-organism context. They allow for the investigation of complex interactions that cannot be fully replicated in vitro.

Zebrafish Larvae for Immunomodulatory Effects and Gene Regulation

The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for studying inflammation and the effects of immunomodulatory drugs, owing to its genetic tractability and optical transparency, which allows for real-time imaging of immune cell migration. nih.govfocusontoxpath.com

In the context of Beclomethasone research, a tail fin amputation assay in zebrafish larvae is used to induce an inflammatory response. Transcriptome analysis following this injury has revealed that Beclomethasone can inhibit the regulation of a majority of immune-related genes that are typically upregulated upon injury. Specifically, Beclomethasone treatment has been shown to attenuate the migratory behavior of neutrophils to the wound site in a glucocorticoid receptor-dependent manner. However, the migration of macrophages, which are involved in the resolution of inflammation, appears to be unaffected.

These findings in the zebrafish model demonstrate the potent anti-inflammatory and gene-regulatory effects of Beclomethasone on the innate immune response.

Rat Models for HPA Axis Suppression and Liver Enzyme Induction

Rat models have been historically important in preclinical toxicology and pharmacology studies of corticosteroids. They are particularly useful for investigating systemic effects such as the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis and the induction of liver enzymes.

HPA Axis Suppression: The HPA axis is a critical neuroendocrine system that regulates the body's response to stress and is sensitive to exogenous glucocorticoids. Studies have shown that inhaled Beclomethasone can cause a dose-dependent suppression of the HPA axis. While direct studies in rat models specifically detailing Beclomethasone-induced HPA axis suppression are part of broader toxicological assessments, the general principle of glucocorticoid-induced HPA suppression is well-established in these models. nih.gov Chronic administration of glucocorticoids can lead to adrenal gland atrophy due to reduced ACTH stimulation. nih.gov

Liver Enzyme Induction: Glucocorticoids are known to induce the expression of hepatic drug-metabolizing enzymes, particularly those of the cytochrome P450 family. nih.gov In rat models, the induction of CYP3A enzymes by glucocorticoids like dexamethasone (B1670325) has been well-documented. nih.gov This induction is often associated with hepatocellular hypertrophy. semanticscholar.org While specific studies focusing solely on Beclomethasone-induced liver enzyme induction in rats are part of larger safety assessments, the known metabolic pathways of Beclomethasone involving CYP3A enzymes suggest that it would have similar inductive effects in the rat liver. nih.gov

The table below summarizes the findings from rat models.

ParameterObservation in Rat ModelsReference
HPA Axis Suppression Glucocorticoids can lead to adrenal gland atrophy and suppress HPA axis function. nih.gov
Liver Enzyme Induction Glucocorticoids induce cytochrome P450 enzymes, particularly CYP3A, which can be associated with hepatocellular hypertrophy. semanticscholar.orgnih.gov

Molecular Docking and Computational Studies

Molecular docking and other computational approaches are powerful tools for understanding the interaction of Beclomethasone and its derivatives with their molecular target, the glucocorticoid receptor (GR). These in silico methods provide insights into the binding affinity and specificity of ligands, which can guide the design of new and improved glucocorticoid drugs.

Studies have involved the synthesis of novel Beclomethasone Dipropionate (BDP) derivatives with structural modifications. Molecular docking simulations of these synthesized derivatives with the GR have demonstrated favorable binding interactions. These computational analyses can predict the binding poses and affinities of different ligands within the receptor's binding pocket. For example, one study found that a synthesized BDP derivative exhibited a strong binding affinity with the GR protein, comparable to the co-crystalized ligand.

These computational findings are valuable for structure-activity relationship (SAR) studies and for the rational design of new glucocorticoid receptor agonists with potentially improved therapeutic profiles.

Prediction of Glucocorticoid Receptor Binding Interactions

Computational modeling serves as a predictive tool for understanding the binding interactions between beclomethasone and the glucocorticoid receptor (GR). Beclomethasone dipropionate (BDP) is a prodrug that undergoes rapid hydrolysis to its pharmacologically active metabolite, beclomethasone-17-monopropionate (17-BMP). drugbank.comnih.gov This active metabolite is a potent agonist for the glucocorticoid receptor. nih.govmedchemexpress.com

The binding affinity of these compounds to the GR has been quantified relative to dexamethasone. BDP itself possesses a modest relative receptor affinity (RRA), whereas its active metabolite, 17-BMP, binds to the GR with significantly high affinity. researchgate.net This highlights the importance of metabolic activation for its therapeutic effect. drugbank.com In silico molecular docking studies have been employed to further characterize these interactions. Such studies have demonstrated that beclomethasone derivatives form favorable binding interactions within the ligand-binding domain of the glucocorticoid receptor. researchgate.net

Relative Receptor Affinity (RRA) of Beclomethasone Compounds

CompoundRelative Receptor Affinity (RRA)¹Reference
Beclomethasone Dipropionate (BDP)53 researchgate.net
Beclomethasone-17-Monopropionate (17-BMP)1345 researchgate.net

¹Affinity relative to Dexamethasone (RRA = 100).

Analysis of Structural Modifications on Receptor Affinity

The structural characteristics of beclomethasone and its derivatives are critical determinants of their affinity for the glucocorticoid receptor. The metabolic conversion of BDP into its metabolites illustrates the profound impact of the ester groups on receptor binding. nih.gov The primary active metabolite, beclomethasone-17-monopropionate (M1), exhibits a 30-fold greater affinity for the GR than the parent compound BDP. nih.gov Conversely, another metabolite, beclomethasone-21-monopropionate (M2), has a significantly lower affinity, approximately 50-fold less than BDP. nih.gov Studies have also shown that beclomethasone and its propionate derivatives possess a higher binding affinity for the GR in rat tissues compared to dexamethasone. nih.gov

Research has also focused on synthesizing novel derivatives to explore the structure-activity relationship further. In one study, four BDP derivatives were synthesized with structural modifications at the C9, C11, and C21 positions, introducing different halogen and alkyl moieties. researchgate.net Subsequent molecular docking studies confirmed that these synthesized derivatives maintained favorable binding interactions with the glucocorticoid receptor. researchgate.net

Impact of Ester Position on Glucocorticoid Receptor Affinity

Compound/MetaboliteReceptor Affinity Relative to BDPReference
Beclomethasone-17-monopropionate (M1)~30x Greater nih.gov
Beclomethasone Dipropionate (BDP)Baseline nih.gov
Beclomethasone-21-monopropionate (M2)~50x Lower nih.gov

Transcriptomic and Proteomic Analyses

Gene Expression Profiling in Response to Beclomethasone

Transcriptomic analyses have been instrumental in elucidating the molecular mechanisms of beclomethasone by profiling genome-wide changes in gene expression. Upon binding to the glucocorticoid receptor, beclomethasone modulates the transcription of numerous target genes. medchemexpress.com Studies using beclomethasone's active metabolite, 17-BMP, have demonstrated the transactivation of glucocorticoid-sensitive genes, such as FK506 binding protein 5 (FKBP51) and glucocorticoid-induced leucine zipper (GILZ), in lung macrophages. plos.org

Pharmacogenomic research has identified specific genes whose expression levels or genetic variations can influence the therapeutic response to beclomethasone. For example, genetic polymorphisms in the CYP3A5 gene have been linked to asthma control scores in individuals receiving inhaled beclomethasone treatment. nih.gov Further research has shown that the active metabolite of BDP is responsible for inducing the expression of CYP3A5 mRNA in A549 lung cells, suggesting a feedback mechanism. nih.gov Additionally, the expression of the glucocorticoid-induced transcript 1 (GLCCI1) gene is upregulated in response to glucocorticoids, and increased expression is associated with a more favorable response to inhaled corticosteroid therapy. nih.gov

Analysis of Protein Levels (e.g., adhesion molecules, cytokines)

Beclomethasone exerts its anti-inflammatory effects in part by modulating the expression of key proteins involved in the inflammatory cascade, including cytokines and adhesion molecules. drugbank.com Research has demonstrated that treatment with inhaled beclomethasone dipropionate leads to a significant reduction in the expression of the proinflammatory cytokines granulocyte-macrophage colony-stimulating factor (GM-CSF) and Interleukin-8 (IL-8) within the bronchial epithelium of patients with mild asthma. nih.gov

In studies on human bronchial epithelial cells, beclomethasone was shown to suppress the induction of IL-6 and IL-8 following bacterial infection. nih.gov Similarly, in lung macrophages, the active metabolite 17-BMP effectively suppresses the release of lipopolysaccharide-induced cytokines, including Tumor Necrosis Factor-alpha (TNFα), IL-6, and CXCL8 (IL-8), in a concentration-dependent manner. plos.org Beyond cytokines, beclomethasone treatment has been found to reduce the expression of adhesion molecules. A combination therapy including beclomethasone additively reduced the expression of E-selectin on endothelial cells and Intercellular Adhesion Molecule-1 (ICAM-1) on bronchial epithelial cells. nih.gov

Effect of Beclomethasone on Inflammatory Protein Levels

ProteinProtein TypeEffect of BeclomethasoneCell/Tissue TypeReference
GM-CSFCytokineDecreased ExpressionBronchial Epithelium nih.gov
IL-8 (CXCL8)Cytokine (Chemokine)Decreased Expression/ReleaseBronchial Epithelium, Lung Macrophages plos.orgnih.gov
IL-6CytokineDecreased ReleaseLung Macrophages plos.org
TNFαCytokineDecreased ReleaseLung Macrophages plos.org
E-selectinAdhesion MoleculeReduced ExpressionEndothelial Cells nih.gov
ICAM-1Adhesion MoleculeReduced ExpressionBronchial Epithelial Cells nih.gov

Nanoparticle and Conjugate Research for Enhanced Delivery

Lipid-Drug Conjugates (e.g., with Stearic Acid) for Pulmonary Delivery

To overcome challenges associated with the pulmonary delivery of drugs with limited lipophilicity like beclomethasone dipropionate, research has focused on developing advanced drug delivery systems such as lipid-drug conjugates (LDCs). mdpi.com One such approach involves conjugating BDP with stearic acid (SA), a biocompatible lipid commonly used as a matrix material in lipid-based nanoparticles (LBNs). mdpi.comchemrxiv.orgchemrxiv.org

The primary goal of creating this stearic acid-beclomethasone dipropionate conjugate (SA-BDP) is to enhance the drug's structural similarity to the lipid matrix, thereby improving its loading capacity within LBNs. mdpi.comchemrxiv.org The hypothesis is that by strengthening the intermolecular interactions between the drug cargo and the lipid carrier, a higher and more stable encapsulation can be achieved. mdpi.com

Molecular dynamics simulations have been utilized to investigate and compare the interactions between the SA-BDP conjugate and stearic acid versus those between unconjugated BDP and stearic acid. mdpi.comchemrxiv.orgchemrxiv.org These computational studies predicted that while the electrostatic interactions were similar, the van der Waals forces between the SA-BDP conjugate and the stearic acid matrix were stronger than those observed with the original drug. mdpi.com This suggests that the conjugate would have a stronger molecular interaction with the lipid matrix, which is expected to improve drug loading capacity in LBNs designed for pulmonary administration. mdpi.com

Nanoparticle Formulation and Dissolution Rate Studies

The poor aqueous solubility of beclomethasone dipropionate (BDP) presents a significant challenge to its effective delivery and bioavailability, particularly in pulmonary and oral applications. harvard.edu Advanced research has consequently focused on the development of nanoparticle formulations to enhance its dissolution rate. These approaches aim to increase the surface area of the drug, modify its crystalline structure, and improve its interaction with physiological fluids. researchgate.netappconnect.inutsouthwestern.edu

Detailed research has explored various nanoparticle systems, including nanosuspensions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and composite particles, to improve the dissolution characteristics of beclomethasone.

One study investigated the dissolution of BDP nanoparticles prepared via a solvent-antisolvent precipitation method using subcritical water. The results demonstrated a markedly enhanced dissolution rate for the nanoparticles compared to both micronized BDP and the raw drug material. After 40 minutes, approximately 60% of the BDP from the spherical nanoparticles had dissolved, in contrast to about 30% from the micronized particles and only 10% from the raw BDP. harvard.edu This significant improvement was attributed to the ultra-small size and lower crystallinity of the nanoparticles. harvard.edu

Another area of investigation involves the use of lipid-based nanocarriers. Beclomethasone-loaded solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) have been developed and characterized for pulmonary delivery. In vitro release studies of these formulations indicated a diffusion-controlled release mechanism from the lipid matrix. nih.govresearchgate.net Specifically, nebulized BDP-loaded SLN and NLC exhibited a sustained release profile, with a cumulative release of 20% from SLNs and 77% from NLCs after 16 days. researchgate.net

The formulation of beclomethasone dipropionate with excipients to form composite nanoparticles has also shown promise in enhancing dissolution. A study on BDP-hydroxypropyl-β-cyclodextrin (HP-β-CD) composite particles produced by supercritical assisted atomization revealed that the dissolution rates were significantly higher than that of the as-received BDP. The unprocessed BDP required 36 hours for complete drug release, whereas the composite particles showed a much faster release. mdpi.com

Furthermore, the physical characteristics of beclomethasone particles generated from solution-based pressurized metered-dose inhalers (pMDIs) using different propellants have been shown to influence their dissolution rates. An investigation comparing HFA134a, HFA152a, and HFO1234ze(E) propellants found that the dissolution rate of the resulting BDP particles over four hours followed the order: HFA134a > HFO1234ze(E) > HFA152a. This difference was attributed to the morphology and smaller geometric size of the particles produced with HFA134a. monash.edu

Sterically stabilized phospholipid nanomicelles (SSMs) have also been explored to improve the solubility and modify the release of BDP. These nanomicelles were found to significantly increase the solubility of BDP. However, in vitro dissolution studies showed that the SSM formulation prolonged the release of BDP compared to the reference powder, which may be advantageous for sustained drug delivery. nih.gov

The following table summarizes the dissolution data from various studies on beclomethasone nanoparticle formulations.

FormulationTimeCumulative Drug Release (%)Reference
Raw Beclomethasone Dipropionate40 min~10% harvard.edu
Micronized Beclomethasone Dipropionate40 min~30% harvard.edu
Beclomethasone Dipropionate Nanoparticles40 min~60% harvard.edu
Beclomethasone Dipropionate-loaded SLNs16 days20% researchgate.net
Beclomethasone Dipropionate-loaded NLCs16 days77% researchgate.net
As-received Beclomethasone Dipropionate36 hours100% mdpi.com

Future Directions in Beclomethasone Research

Exploring Novel Therapeutic Targets and Pathways

While beclomethasone's primary mechanism of action via the glucocorticoid receptor is well-established, future research aims to understand its effects in the context of newly identified inflammatory pathways in diseases like asthma and chronic obstructive pulmonary disease (COPD). The focus is less on altering beclomethasone itself and more on using it in combination with biologics and other targeted therapies that act on specific components of the inflammatory cascade. nih.gov

Research is exploring specific cytokines central to the Th2 inflammatory response as therapeutic targets. nih.gov While inhaled corticosteroids (ICS) like beclomethasone provide broad anti-inflammatory effects, combining them with therapies that target specific molecules (e.g., interleukins IL-4, IL-5, IL-13, or IgE) could provide synergistic effects, especially in patients with severe, uncontrolled asthma. nih.gov The goal is to move beyond managing general inflammation to targeting the underlying causal pathways of different asthma and COPD phenotypes. nih.gov This includes investigating how beclomethasone may modulate the restoration of mucosal innate immunity and epithelial barrier function, which are compromised in chronic respiratory diseases. nih.gov

Precision Medicine Approaches Based on Genetic and Metabolic Variability

The observation that a significant percentage of asthma patients exhibit a suboptimal response to inhaled glucocorticoids has spurred research into the genetic and metabolic factors underlying this variability. nih.gov Precision medicine aims to tailor treatment based on an individual's unique biological makeup, moving away from a one-size-fits-all approach. nih.govnih.govmdanderson.org

One key area of investigation is the metabolism of beclomethasone dipropionate (BDP) by cytochrome P450 3A (CYP3A) enzymes. nih.gov Studies have shown that CYP3A4 and CYP3A5 metabolize BDP into inactive metabolites. nih.gov Variations in the expression or function of these enzymes in the lungs and liver could influence the local and systemic availability of the active drug, potentially contributing to differences in therapeutic efficacy. nih.gov It has been postulated that variations in the metabolic clearance of glucocorticoids by CYP3A enzymes in the lung may impact treatment effectiveness. nih.gov

Pharmacogenetics, the study of how genes affect a person's response to drugs, is a core element of this research. pharmacytimes.com Identifying specific single nucleotide polymorphisms (SNPs) or other genetic variations that influence glucocorticoid receptor sensitivity or metabolic pathways could lead to genetic tests that predict a patient's response to beclomethasone. nih.gov This would allow clinicians to select the most appropriate therapeutic strategy from the outset, optimizing outcomes and minimizing potential side effects. nih.govpharmacytimes.com

Table 1: Enzymes Involved in Beclomethasone Dipropionate (BDP) Metabolism This table summarizes the key enzymes and their roles in the metabolic conversion of BDP based on in vitro studies.

Enzyme FamilySpecific Enzyme(s)Role in BDP MetabolismResulting Metabolites
Esterases-Hydrolyze BDP to its active metaboliteBeclomethasone-17-monopropionate (BMP)
Cytochrome P450 3ACYP3A4, CYP3A5Metabolize BDP via hydroxylation and dehydrogenationInactive hydroxylated and dehydrogenated metabolites

Data derived from in vitro studies on human lung and liver cells. nih.gov

Development of Advanced Delivery Systems with Targeted Action

A major focus of beclomethasone research is the development of advanced delivery systems to enhance drug deposition in the lungs, particularly in the small airways, and to provide sustained therapeutic effects. nih.govnih.gov

Extrafine Particle Formulations: The reformulation of beclomethasone dipropionate (BDP) with hydrofluoroalkane (HFA) as a propellant has enabled the creation of extrafine aerosols. nih.gov These smaller particles can penetrate more effectively into the small airways, which are now recognized as a key site of inflammation in asthma and COPD. nih.govnih.gov Studies have shown that these extrafine formulations achieve improved lung deposition, allowing for a reduction in the nominal dose of beclomethasone while achieving equivalent or superior clinical efficacy compared to older chlorofluorocarbon (CFC) formulations. nih.govnih.gov

Nanoparticle-Based Systems: Encapsulating beclomethasone in nanoparticle-based systems, such as liposomes and polymer-based particles, is another promising avenue. nih.govmdpi.com These systems can offer several advantages:

Sustained Release: Polymeric particles can be engineered to release the drug over a prolonged period, potentially reducing dosing frequency and improving patient adherence. nih.gov

Improved Biocompatibility: Formulations using carriers like phospholipid vesicles can improve the drug's residence time in the lungs and facilitate its internalization into cells. nih.gov

Targeted Delivery: Nanoparticles can be designed to target specific cells or regions within the lung, maximizing therapeutic effect at the site of inflammation. mdpi.com

For instance, biocompatible nanoparticle forms of beclomethasone have been shown to reduce eosinophil counts in bronchoalveolar lavage fluid in experimental models. mdpi.com Similarly, sustained-release powders using polymeric particles are being developed to prolong the residence time of beclomethasone at its site of action, which could allow for lower or less frequent dosing. nih.gov

Table 2: Comparison of Beclomethasone Delivery Systems This table outlines the characteristics and potential advantages of different beclomethasone inhalation technologies.

Delivery SystemKey FeaturePrimary Advantage(s)
Conventional CFC-pMDILarger particle sizeEstablished technology
Extrafine HFA-pMDISmaller (extrafine) particle sizeImproved deposition in small airways; lower required nominal dose. nih.govnih.gov
Dry Powder Inhalers (DPI)Breath-actuated delivery of fine powderEliminates need for propellant and hand-breath coordination. nih.govnih.gov
Nanoparticle CarriersEncapsulation in liposomes or polymersPotential for sustained release, targeted delivery, and improved cell uptake. nih.govmdpi.comnih.gov

Long-term Outcome Studies and Real-World Evidence

While randomized controlled trials (RCTs) are the gold standard for establishing efficacy, there is a growing emphasis on long-term observational studies and the collection of real-world evidence (RWE) to understand the effectiveness of beclomethasone in everyday clinical practice. nih.govnih.gov These studies provide crucial insights into treatment effectiveness across broader, more diverse patient populations and over extended periods.

Long-term studies have consistently demonstrated the sustained effectiveness of inhaled beclomethasone in managing asthma and COPD. nih.govacpjournals.org A prospective, controlled three-year study showed that adding inhaled beclomethasone to bronchodilator therapy significantly improved the course of both asthma and COPD. nih.goversnet.org In asthma patients, a significant increase in Forced Expiratory Volume in one second (FEV1) was observed in the first six months of treatment, and the number of exacerbations decreased. ersnet.org

More recent RWE studies focus on triple fixed-dose combinations, such as beclomethasone dipropionate (BDP), formoterol (B127741) fumarate (FF), and glycopyrronium (G). A systematic review and meta-analysis of seven real-world studies involving 5,952 COPD patients found that this extrafine triple combination led to statistically and clinically significant improvements in health status and lung function. nih.govnih.gov

Table 3: Real-World Effectiveness of Extrafine BDP/FF/G in COPD Results from a meta-analysis of seven prospective observational studies. nih.govnih.gov

Outcome MeasureImprovement Observed95% Confidence IntervalSignificance
COPD Assessment Test (CAT) Score-5.82 points-7.61 to -4.03P < 0.001
FEV1 (Forced Expiratory Volume in 1s)+127 mL42 to 212 mLP < 0.001

These real-world studies support the use of beclomethasone-containing combination therapies as a viable and effective strategy in routine clinical care, validating the findings of traditional RCTs. nih.govnih.gov Future research will continue to explore long-term outcomes and investigate effectiveness in specific patient subgroups to further optimize individualized treatment. nih.gov

Investigating Chronotherapy and Optimized Dosing Regimens

A recent randomized, three-way crossover trial investigated the impact of beclomethasone dipropionate dosage timing in patients with mild to moderate asthma. nih.govnih.gov The study compared three different regimens over a 28-day period:

OD-AM: 400 µg once daily in the morning (08:00-09:00)

OD-PM: 400 µg once daily in the mid-afternoon (15:00-16:00)

BD: 200 µg twice daily (morning and evening)

The results showed that the once-daily, mid-afternoon (OD-PM) dosing was superior in improving nighttime lung function (measured by FEV1 at 22:00) compared to both morning and twice-daily dosing. nih.gov The mid-afternoon regimen also resulted in better overnight suppression of blood eosinophil counts. nih.govnih.gov These findings suggest that mid-afternoon dosing may better counteract the nocturnal dip in lung function and peak in inflammation characteristic of asthma. nih.govuspharmacist.com

This is supported by evidence that glucocorticoid receptor functionality fluctuates over 24 hours, with enhanced steroid sensitivity in immune cells observed in the afternoon. nih.gov Future trials are needed to validate these findings in larger, real-world settings and to determine which patient populations might benefit most from a chronotherapeutic approach to beclomethasone administration. nih.govnih.gov

Q & A

Q. How should researchers optimize literature reviews to identify gaps in beclomethasone’s therapeutic applications?

  • Methodological Answer : Use systematic search strategies with Boolean operators (e.g., "beclomethasone AND [disease] NOT commercial") across PubMed, Embase, and Cochrane Library. Screen abstracts for mechanistic (M) vs. therapeutic (T) evidence tags. Create evidence tables to highlight understudied associations (e.g., pulmonary fibrosis inference score: 38.97) and prioritize replication studies .

Data Analysis and Reproducibility

Q. What statistical methods address dose-comparison biases in retrospective beclomethasone studies?

  • Methodological Answer : Use propensity score matching to balance cohorts exposed to different formulations (e.g., 50 µg vs. 250 µg doses). Apply mixed-effects models to account for clinic-level variability. For meta-analyses, calculate standardized mean differences (SMDs) and assess heterogeneity via I² statistics .

Q. How can researchers ensure reproducibility in beclomethasone pharmacokinetic studies?

  • Methodological Answer : Standardize protocols for bioavailability assessments (e.g., LC-MS/MS plasma assays). Report extraction recovery rates and matrix effects. Share HPLC gradients and mass spectrometer parameters in supplementary materials. Use in vitro dissolution apparatuses (e.g., USP Apparatus 2) with biorelevant media .

Ethical and Regulatory Considerations

Q. What ethical safeguards are critical in pediatric beclomethasone trials?

  • Methodological Answer : Obtain informed assent/consent with age-appropriate documentation. Monitor growth parameters quarterly and establish DSMB oversight for early termination rules if height Z-scores drop below -2.0. Use placebo controls only when clinically justified, per FDA pediatric trial guidelines .

Q. How should researchers navigate copyright rules when reproducing beclomethasone-related data?

  • Methodological Answer : For publicly available datasets (e.g., ClinicalTrials.gov ), adhere to CC-BY licenses and cite original sources. For proprietary formulations, obtain written permissions and include disclaimers. Use automated citation tools (e.g., Zotero) to track re-use compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beclometasone
Reactant of Route 2
Beclometasone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.